Cystine dimethyl ester

Vue d'ensemble

Description

Cystine dimethyl ester is a derivative of the amino acid cystine. It is commonly used in various chemical and biological applications due to its unique properties. The compound is often found in the form of its dihydrochloride salt, which enhances its solubility and stability. The molecular formula of this compound dihydrochloride is C8H18Cl2N2O4S2, and it has a molecular weight of 341.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cystine dimethyl ester can be synthesized through the esterification of cystine. One common method involves the reaction of cystine with methanol in the presence of a catalyst such as thionyl chloride (SOCl2). The reaction typically proceeds as follows:

- Dissolve cystine in anhydrous methanol.

- Slowly add thionyl chloride to the solution while maintaining a low temperature.

- Allow the reaction mixture to warm to room temperature and then reflux it for several hours.

- After completion, evaporate the solvent and recrystallize the product from a suitable solvent mixture, such as methanol and petroleum ether .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

CDME undergoes rapid esterase-mediated hydrolysis in biological systems, producing L-cystine and methanol :

Key Findings :

-

Hydrolysis occurs within lysosomes, leading to cystine accumulation .

-

Methanol byproduct contributes to oxidative stress via reactive oxygen species (ROS) production .

Reactivity and Biological Interactions

CDME’s reactivity is influenced by its ester groups and disulfide bond:

Mitochondrial Toxicity

-

CDME inhibits mitochondrial complex I, reducing ATP production by 50% within 30 minutes .

-

Irreversible oxidative damage occurs due to ROS generation (e.g., superoxide) .

Molecular Binding

-

CDME binds to proteins via disulfide exchange, disrupting sulfhydryl-dependent enzymes .

-

Computational studies show binding energies of −287 to −429 kcal/mol for CDME derivatives, influenced by steric hindrance from methyl groups .

Comparative Reactivity of Derivatives

| Parameter | CDME | N-Methyl Derivatives |

|---|---|---|

| Binding Energy | −287 kcal/mol | −240 kcal/mol (avg) |

| Hydrolysis Rate | Rapid | Slower |

| Stability | Low (ester) | Higher (amide) |

Data derived from molecular dynamics and in vitro assays .

Key Research Findings

Applications De Recherche Scientifique

Treatment of Cystinuria

Cystinuria is a genetic disorder characterized by the formation of cystine stones in the kidneys. Research has demonstrated that CDME can inhibit the growth of these stones:

- In Vivo Studies : A study using a Slc3a1 knockout mouse model showed that administration of CDME resulted in a significant reduction in stone size compared to control groups. While the number of stones increased, their smaller size suggests that CDME may inhibit crystal aggregation and growth .

- Mechanism of Action : CDME acts as an inhibitor of cystine crystal growth by altering crystal habit and promoting the formation of smaller crystals. This was confirmed through micro computed tomography (micro CT) and scanning electron microscopy (SEM) analyses .

Pharmacological Effects

CDME also exhibits pharmacological properties that may have broader implications:

- Opioid Interaction : Recent studies indicate that D-cystine dimethyl ester can reverse deleterious effects caused by opioids on breathing and gas exchange without compromising their analgesic properties. This suggests potential applications in pain management while mitigating respiratory depression associated with opioid use .

- Inhibition of Crystal Growth : In vitro evaluations have shown that CDME significantly inhibits cystine crystal growth, highlighting its potential as a therapeutic agent in preventing stone formation .

Cellular Systems Development

CDME's unique properties make it suitable for developing novel cellular systems:

- Hydrogel Formation : Research indicates that CDME can form hydrogels under specific conditions, which could be leveraged for drug delivery systems or tissue engineering applications . Such hydrogels could provide a controlled release mechanism for therapeutics.

Case Study 1: Cystinuria Treatment Efficacy

A controlled study involving mice treated with CDME demonstrated:

- Dosage and Administration : Mice received 200 μg of CDME daily for four weeks.

- Results : The treatment led to a statistically significant decrease in stone size (p = 0.0002), with no adverse effects on cystine metabolism observed (p = 0.23). This supports the hypothesis that CDME can be effective in managing cystinuria without disrupting normal metabolic processes .

Case Study 2: Opioid-Induced Respiratory Effects

Another study explored the effects of D-cystine dimethyl ester on opioid-induced respiratory depression:

Mécanisme D'action

The mechanism by which cystine dimethyl ester exerts its effects is primarily related to its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive disulfide bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cystine: The parent compound of cystine dimethyl ester, containing free carboxyl groups instead of ester groups.

Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.

Cysteine methyl ester: A derivative of cysteine with esterified carboxyl groups.

Uniqueness

This compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to cystine. This makes it particularly useful in synthetic chemistry and biochemical applications where solubility and reactivity are critical factors .

Propriétés

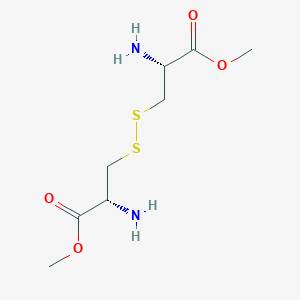

IUPAC Name |

methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNPYNCKSWEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910173 | |

| Record name | Dimethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-29-0 | |

| Record name | Dimethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.